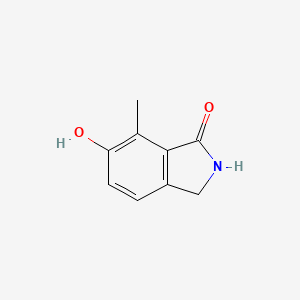

6-hydroxy-7-methylisoindolin-1-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-hydroxy-7-methyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-5-7(11)3-2-6-4-10-9(12)8(5)6/h2-3,11H,4H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYHFZSFHVSUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C(=O)NC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Isoindolinone Scaffolds

Classical and Established Synthesis Approaches

Phthalimide (B116566) and Phthalimidine Precursor Utilization

A foundational route to isoindolinones involves the use of phthalimides, which are imide derivatives of phthalic anhydride (B1165640). wikipedia.org Phthalimides can be prepared by heating phthalic anhydride with ammonia (B1221849) or by treating the anhydride with ammonium (B1175870) carbonate or urea (B33335). wikipedia.org These precursors can then be converted to the desired isoindolinone derivatives. For instance, the synthesis of various methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones has been described, highlighting the utility of this approach for creating a range of substituted analogs. researchgate.net

The reaction of phthalic anhydride with various amines can also yield N-substituted phthalimide derivatives. derpharmachemica.com These derivatives serve as versatile intermediates. The general synthetic route involves the direct fusion of phthalic anhydride with an appropriate amine. derpharmachemica.com This method has been used to produce a variety of N-substituted phthalimides with yields ranging from 62-88%. derpharmachemica.com

| Precursor | Reagent | Product | Reference |

| Phthalic Anhydride | Ammonia/Ammonium Carbonate/Urea | Phthalimide | wikipedia.org |

| Phthalic Anhydride | Various Amines | N-substituted Phthalimides | derpharmachemica.com |

| Substituted Phthalimides | Not Specified | Substituted 6-hydroxyisoindolin-1-ones | researchgate.net |

Condensation Reactions in Isoindolinone Synthesis

Condensation reactions represent a powerful tool for constructing the isoindolinone core. A common strategy involves the reaction of a 2-formyl-arylketone with ammonia or a primary amine under mild conditions, which affords 3-substituted isoindolinones in high yields. acs.orgnih.gov This method's modularity allows for the synthesis of a diverse array of pharmaceutically relevant substituted isoindolinones. acs.orgnih.gov

Another approach utilizes the condensation of 2-cyanobenzaldehydes with aryl or heteroaryl methyl ketones to produce substituted 3-methylene-isoindolinones and other derivatives. researchgate.net This one-pot synthesis is highly efficient. researchgate.net

Derivatization of Primary Amines via N-Capping with 2-Acylbenzaldehydes

The N-capping of primary amines with 2-acylbenzaldehydes is a direct and effective method for synthesizing 3-substituted isoindolinones. acs.orgnih.govresearchgate.net This reaction is characterized by its mild conditions and high yields. acs.orgnih.gov The versatility of this approach allows for the derivatization of various primary amines, providing a short and modular route to a wide range of substituted isoindolinones. acs.orgnih.govresearchgate.net The process is believed to proceed through an acid-promoted condensation-tautomerization cascade. researchgate.net

Advanced and Catalytic Synthetic Strategies

Intramolecular Diels–Alder (IMDA) and Aromatization Sequences for Isoindolinone Core Construction

The intramolecular Diels-Alder (IMDA) reaction is a sophisticated strategy for constructing the isoindolinone ring system, offering excellent control over stereochemistry. acs.orgthieme-connect.de This methodology has been successfully applied to the synthesis of biologically active and synthetically useful isoindolones. acs.org The reaction typically involves a diene and a dienophile tethered together, which undergo a [4+2] cycloaddition to form a bicyclic intermediate that is subsequently aromatized to the isoindolinone core. thieme-connect.de The stereochemical outcome of the IMDA reaction is influenced by factors such as the geometry of the dienophile and the nature of the tether connecting the diene and dienophile. princeton.eduuh.edu

Computational studies can be employed to predict the feasibility and stereoselectivity of the IMDA reaction. thieme-connect.de For example, in the synthesis of a dual phosphoinositide 3-kinase-γδ (PI3Kγδ) inhibitor, AZD8154, an IMDA/aromatization sequence was developed to access the key isoindolinone core. thieme-connect.de

| Diene Type | Dienophile Geometry | Predominant Product Stereochemistry | Reference |

| Internally Substituted | E-dienophile | Trans-fused | princeton.edu |

| Internally Activated | Not Specified | Cis-fused | uh.edu |

Base-Promoted Cascade Reactions for 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones

Base-promoted cascade reactions offer an efficient and atom-economical route to highly substituted isoindolinones. acs.orgnih.gov For example, the reaction of ortho-carbonyl-substituted benzonitriles with ((chloromethyl)sulfonyl)benzenes, promoted by a simple base like potassium carbonate, can yield 3,3-dialkylated isoindolin-1-ones and (Z)-3-(sulfonyl-methylene)isoindolin-1-ones. acs.orgnih.gov This metal-free reaction proceeds under mild conditions and can combine up to six elemental steps in a single pot. acs.orgnih.gov The process involves activation of the pronucleophile by deprotonation, nucleophilic addition to the carbonyl group, ring closure, and a Dimroth rearrangement. acs.org This methodology provides access to useful intermediates for the synthesis of natural products like aristolactams. acs.orgnih.gov

Metal-Free Conditions in Isoindolinone Synthesis

In recent years, the development of synthetic protocols that avoid the use of transition metals has gained significant traction due to considerations of cost, toxicity, and environmental impact. rsc.org For the synthesis of isoindolinones, several metal-free approaches have been reported, often relying on the inherent reactivity of carefully chosen starting materials. rsc.orgorganic-chemistry.org These methods frequently involve tandem or cascade reactions, where multiple bonds are formed in a single operation from ortho-substituted aromatic precursors. rsc.org

One such strategy involves the reaction of 2-alkynylbenzoic acids with amines, which can be controlled to selectively produce different sets of isoindolinone derivatives without the need for a metal catalyst. researchgate.net Another metal-free approach is the DBU and carboxylic acid-promoted tandem cyclization of ester-functionalized aziridines to yield 3-methyleneisoindolin-1-ones. organic-chemistry.org This reaction proceeds through a sequence of ring-opening of the aziridine, lactamization, and subsequent elimination. organic-chemistry.org Furthermore, the use of hypervalent iodine reagents has emerged as a powerful metal-free alternative for certain transformations leading to functionalized isoindolinones. recercat.cat These strategies highlight the increasing viability of producing complex heterocyclic structures like 6-hydroxy-7-methylisoindolin-1-one without relying on traditional transition-metal catalysis. rsc.orgrsc.org

Vicinal Difunctionalization of Alkenes for Hydroxyisoindolin-1-one Motifs

The vicinal difunctionalization of alkenes represents a powerful and atom-economical strategy for the rapid construction of complex molecules by introducing two functional groups across a double bond in a single step. rsc.org This approach is particularly relevant for the synthesis of 3-hydroxyisoindolin-1-one derivatives, where the alkene is exocyclic to the isoindolinone core. The intramolecular addition of radicals to carbon-carbon double bonds is a key method for achieving such transformations. nih.gov

While direct methods for the synthesis of this compound via this strategy are not explicitly detailed in the literature, the principles of vicinal difunctionalization can be applied. For instance, the hydroxysulfenylation of unactivated alkenes provides access to β-hydroxy sulfides, which are valuable synthetic intermediates. rsc.org Similarly, hypervalent iodine(III) reagents have been employed for the vicinal dioxygenation of alkenes, leading to cis-configured products. recercat.cat These methods could theoretically be adapted to a precursor of this compound containing an exocyclic double bond, allowing for the stereocontrolled introduction of the hydroxyl group.

Hydroxy-Arylation of 3-Methyleneisoindolin-1-ones

A specific and highly relevant example of vicinal difunctionalization is the hydroxy-arylation of 3-methyleneisoindolin-1-ones. A mild and efficient ruthenium-catalyzed photoredox method has been developed for this transformation, utilizing aryl diazonium salts as the arylating agent and water as the source of the hydroxyl group. acs.orgnih.gov The reaction proceeds in visible light at ambient temperature, leading to the formation of 3-benzyl-3-hydroxyisoindolin-1-one scaffolds in moderate to good yields. acs.orgnih.gov

This strategy involves the formation of both a C-C and a C-O bond in a single pot without the need for external oxidants or additives. acs.orgnih.gov The mechanism is believed to proceed through a radical pathway initiated by the photocatalyst, leading to the in situ generation of a carbocation intermediate that is then trapped by water. acs.org This method demonstrates good functional group tolerance, making it a potentially viable route for the synthesis of derivatives of this compound. acs.orgnih.gov A similar transformation has also been demonstrated using a base-assisted photoactivation of 7-hydroxycoumarin in the presence of blue LED light. researchgate.net

Table 1: Ruthenium-Catalyzed Hydroxy-Arylation of 3-Methylene-2-phenylisoindolin-1-one Data sourced from The Journal of Organic Chemistry (2022). acs.org

| Entry | Photocatalyst (mol %) | Solvent | Yield (%) |

|---|---|---|---|

| 1 | Eosin Y (5.0) | DMSO:H₂O (4:1) | 58 |

| 2 | Rose Bengal (5.0) | DMSO:H₂O (4:1) | 45 |

| 3 | Methylene (B1212753) Blue (5.0) | DMSO:H₂O (4:1) | 32 |

| 4 | [Ru(bpy)₃]Cl₂ (2.0) | DMSO:H₂O (4:1) | 72 |

| 5 | fac-Ir(ppy)₃ (2.0) | DMSO:H₂O (4:1) | 65 |

Trifluoromethylation Strategies for Isoindolinone Derivatives

The introduction of a trifluoromethyl (CF₃) group into organic molecules can significantly alter their physical and biological properties. Several strategies have been developed for the trifluoromethylation of isoindolinone derivatives. One such method involves a cascade radical addition and cyclization process starting from tertiary enamides. nih.gov Using TMSCF₃ as the trifluoromethyl source, PhI(OAc)₂ as an oxidant, and KHF₂ as an additive, this reaction provides trifluoromethyl-containing isoindolinones under mild conditions. nih.gov

Photoredox catalysis has also been employed for the trifluoromethylation of ortho-vinylphenylisocyanides, leading to 2-trifluoromethylated indoles and quinolines, showcasing the potential for CF₃ group installation in related heterocyclic systems. rsc.org Mechanochemical methods, such as ball milling in the presence of piezoelectric materials, offer a sustainable and clean approach to the C-H trifluoromethylation of aromatic compounds, including N-heterocycles. nih.gov These diverse methods provide a toolbox for the potential synthesis of trifluoromethylated analogs of this compound. General methods for trifluoromethylation often utilize reagents like sodium triflinate (Langlois' reagent) or TMSCF₃ (Ruppert-Prakash reagent). youtube.com

Stereoselective and Asymmetric Synthesis of Isoindolinones

The biological activity of chiral molecules is often dependent on their absolute configuration. Consequently, the development of stereoselective and asymmetric methods for the synthesis of isoindolinones is of paramount importance. These approaches aim to control the stereochemistry at the C3 position, which is often a stereocenter in pharmacologically active isoindolinones. acs.org

Diastereoselective Reductive-Alkylation Approaches

Diastereoselective alkylation of chiral isoindolinone precursors is a powerful strategy for the synthesis of enantiomerically enriched 3-substituted isoindolinones. A notable example is the use of N-tert-butylsulfinyl-isoindolinones as chiral auxiliaries. acs.org These chiral precursors can be synthesized in two steps from methyl 2-formylbenzoates. acs.org Deprotonation with a strong base like LDA, followed by alkylation with various electrophiles, affords the desired 3-substituted isoindolinones in high yields and with excellent diastereomeric ratios. acs.org The chiral auxiliary can then be cleaved under mild conditions to provide the final product. acs.org

Another approach is the nickel-catalyzed reductive dicarbofunctionalization of 1,1-disubstituted enamides with unactivated alkyl iodides. organic-chemistry.orgacs.orgnih.gov This method allows for the synthesis of 3,3-dialkyl-substituted isoindolinones and can be rendered enantioselective through the use of a chiral ligand, such as a Bn-Biox ligand, to achieve excellent enantioselectivities. organic-chemistry.orgacs.org This tandem cyclization/reductive coupling tolerates a broad range of functional groups. organic-chemistry.orgacs.orgnih.gov

Enantioselective Synthesis via Chiral Auxiliaries and Kinetic Resolution

The use of chiral auxiliaries is a well-established method for asymmetric synthesis. chim.it In the context of isoindolinones, chiral auxiliaries attached to the nitrogen atom can direct the stereochemical outcome of subsequent reactions. acs.org For example, (R)-phenylglycinol has been used as a chiral auxiliary to produce tricyclic γ-lactams as single diastereoisomers. chim.it

Kinetic resolution, including dynamic kinetic resolution (DKR), offers another powerful tool for accessing enantiopure isoindoline (B1297411) derivatives. nih.govacs.org In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, allowing for the separation of the unreacted slow-reacting enantiomer and the product. DKR is even more efficient as it incorporates an in situ racemization of the starting material, theoretically allowing for a 100% yield of a single enantiomer. researchgate.net Enzyme-mediated DKR processes have been successfully applied to the synthesis of optically active isoindoline carbamates using lipases, such as Pseudomonas cepacia lipase (B570770) (PSL), without the need for metal or acid-base catalysts for racemization. nih.govacs.orgacs.org These chemoenzymatic approaches provide a highly stereoselective route to chiral isoindoline building blocks. acs.org

Enantio-enrichment by Crystallization

Crystallization-induced deracemization represents a powerful, chiral-source-free method for obtaining enantiopure compounds. This technique is particularly effective for isoindolinone derivatives that can racemize in solution.

Dynamic Preferential Crystallization: This method, also known as total spontaneous resolution, combines crystallization with in-situ racemization to convert a racemic mixture entirely into a single enantiomer. nih.gov For 3-hydroxy-3-phenylisoindolin-1-ones, racemization can be achieved under basic conditions through a ring-opening and closing mechanism that proceeds via an achiral intermediate. scirp.org Stirring a solution of the racemic compound (e.g., in toluene (B28343) or chloroform/hexane) with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) during solvent evaporation can yield optically active crystals with high enantiomeric excess (ee). nih.govscirp.org

Viedma Ripening: This is an attrition-enhanced deracemization process where a slurry of racemic conglomerate crystals is ground, typically with glass beads. princeton.edunih.gov The continuous cycle of crystal breakage and Ostwald ripening, coupled with racemization in the solution phase, leads to the amplification of any initial stochastic enantiomeric imbalance, ultimately resulting in a homochiral solid phase. nih.gov This technique has been successfully applied to isoindolinones, which can racemize in solution even without a catalyst, enabling their complete deracemization. princeton.edunih.gov Key requirements for successful Viedma ripening are that the compound crystallizes as a conglomerate and can be racemized under the crystallization conditions. rsc.org

| Method | Principle | Typical Conditions | Key Requirement | Reference |

|---|---|---|---|---|

| Dynamic Preferential Crystallization | Crystallization of one enantiomer from a racemic solution with simultaneous racemization of the other enantiomer in solution. | Solution of racemic isoindolinone with a base (e.g., DBU) is stirred during solvent evaporation. | Compound must form a conglomerate and be racemizable in solution. | nih.govscirp.org |

| Viedma Ripening | Attrition-enhanced deracemization of a crystalline slurry. | Grinding a slurry of racemic crystals (e.g., in ethanol) with glass beads. | Compound must form a conglomerate and be racemizable in solution. | princeton.edunih.govnih.gov |

Copper-Catalyzed Asymmetric Hydroboration

Copper-catalyzed asymmetric hydroboration provides an effective route for the synthesis of chiral isoindolinone derivatives. This method has been applied to methylene isoindolinone compounds, utilizing microwave irradiation to facilitate the reaction. In a typical procedure, a methylene isoindolinone is reacted with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a copper catalyst, such as SiMesCuCl, in a solvent like dimethyl carbonate (DMC). The reaction, conducted under microwave irradiation (e.g., at 55 °C), yields the corresponding hydroborated isoindolinone product. This methodology offers a practical and efficient way to construct chiral isoindolinone derivatives.

Photoenzymatic Catalysis for Enantioenriched Isoindolinones

A review of the current scientific literature did not yield specific examples or methodologies for the use of photoenzymatic catalysis for the synthesis of enantioenriched isoindolinones. While photoenzymatic catalysis, which merges the capabilities of photochemistry with the selectivity of enzymes, is an emerging field for synthetic chemistry, its application to the isoindolinone scaffold has not been described in the searched sources. nih.govprinceton.edu Similarly, while photochemical methods for the deracemization of certain nitrogen-containing heterocycles have been reported, their extension to an enzymatic system for isoindolinones remains an area for future exploration.

Structural Derivatization and Functionalization Strategies

The isoindolinone scaffold is a versatile template that allows for extensive structural modification. These modifications are crucial for tuning the molecule's properties for various applications.

N-Substitution and Side-Chain Modification

N-Substitution: A variety of methods exist for introducing substituents at the nitrogen atom of the isoindolinone ring. One-pot syntheses can generate N-substituted isoindolinones in high yields. For instance, the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with various primary amines, catalyzed by ultrathin platinum nanowires under hydrogen, is a simple and efficient method. nih.gov Palladium-catalyzed three-component cascade reactions have also been employed to create N-substituted isoindolinones.

Side-Chain Modification: The C3-position of the isoindolinone ring is a common site for introducing functional groups and side chains. Chiral bifunctional organocatalysts have been used to synthesize 3-substituted isoindolinones from 2-formylarylnitriles and malonates with excellent yields and high enantioselectivity. Another approach involves the lithiation of an N'-benzyl-N,N-dimethylurea, followed by reaction with an electrophile, to afford a range of 3-substituted isoindolin-1-ones in high yields.

| Position | Methodology | Starting Materials | Catalyst/Reagent | Reference |

|---|---|---|---|---|

| N-Substitution | Reductive C-N coupling / Intramolecular amidation | 2-Carboxybenzaldehyde, Primary amines | Pt nanowires, H₂ | nih.gov |

| C3-Substitution | Aldol-cyclization rearrangement tandem reaction | 2-Formylarylnitriles, Malonates | Chiral tertiary-amine urea organocatalyst |

Incorporation of Halogen Atoms for Scaffold Stabilization

The introduction of halogen atoms into heterocyclic scaffolds is a widely used strategy in medicinal chemistry and materials science to modulate a molecule's physicochemical properties. While specific studies on the halogenation of this compound are not available, general principles suggest that incorporating halogens can enhance scaffold stability. Halogenation can lower the energy levels of molecular orbitals, which can increase the metabolic and chemical stability of the compound. Furthermore, the steric bulk and ability of halogens (especially chlorine, bromine, and iodine) to form halogen bonds can influence the solid-state packing of molecules, potentially leading to more stable crystalline forms. This strategy is often employed to enhance the binding affinity of a ligand to its target protein.

Linkage, Fusion, Substitution, and Hybridization with Other Heterocyclic Rings

The isoindolinone core can be integrated into more complex molecular architectures through various chemical strategies, leading to novel fused, linked, or spirocyclic systems. These strategies expand the chemical diversity and potential applications of isoindolinone-based compounds.

Fusion: Isoindolinone structures can be fused with other rings. For example, cascade reactions can be employed to access complex pyrazole-pyrazines fused to an isoindolinone core.

Linkage: Domino reactions of arylglyoxals with enamines and indoles can produce 3,7'-biindole derivatives, where an indole (B1671886) ring system is linked to the C7-position of a dihydro-indole core, a structure related to isoindolinone.

Spiro-Hybridization: Organocatalytic enantioselective (4+3) cyclization reactions have been developed to synthesize spiro-fused heterocyclic compounds. For example, the reaction of α-(3-isoindolinonyl) propargylic alcohols with 2-indolylmethanols, catalyzed by a chiral phosphoric acid, yields complex spiro isoindolinone-oxepine-fused indoles containing a spiro-quaternary stereocenter.

Biological Activities and Mechanistic Studies of Isoindolinone Derivatives

Anticancer Research

The isoindolinone scaffold is a foundational structure for a variety of compounds investigated for their anticancer properties. acs.org Research has demonstrated that derivatives of this scaffold can inhibit cancer cell growth and proliferation through multiple mechanisms. acs.org

p53 Pathway Modulation

The tumor suppressor protein p53 is a critical regulator of cell cycle, apoptosis, and DNA repair, and its pathway is often inactivated in human cancers. nih.gov Consequently, the reactivation of p53 is a key strategy in cancer therapy. Certain isoindolinone derivatives have been identified as potent modulators of the p53 pathway. sciforum.net

Direct Reactivation of Wild-type p53

Research has led to the discovery of enantiopure tryptophanol-derived oxazoloisoindolinones that can directly reactivate wild-type p53. One such compound, SLMP53-1, was identified as a novel reactivator of wild-type p53. nih.govsemanticscholar.org Studies have shown that SLMP53-1 exhibits a p53-dependent antiproliferative effect in human tumor cells expressing wild-type p53. semanticscholar.orgnih.gov This activity is linked to the enhancement of p53's transcriptional activity. semanticscholar.orgnih.gov In vivo studies using xenograft mice models further confirmed that SLMP53-1 effectively inhibits the growth of tumors expressing wild-type p53, highlighting its p53-dependent antitumor activity. semanticscholar.org

Restoration of Mutant p53 Conformation and DNA-Binding

A significant challenge in cancer therapy is targeting tumors with mutant p53. Some isoindolinone derivatives have shown the ability to restore the function of certain p53 mutants. The tryptophanol-derived isoindolinone, SLMP53-1, not only activates wild-type p53 but also restores wild-type-like DNA binding ability to the DNA-contact mutant p53 R280K. nih.govsemanticscholar.org Further optimization of this scaffold led to another compound, SLMP53-2, which can restore a wild-type-like conformation and the DNA-binding ability of the mutant p53-Y220C. nih.gov This effect is achieved by enhancing the mutant protein's interaction with heat shock protein 70 (Hsp70). nih.gov

Inhibition of MDM2-p53 Protein-Protein Interaction

In many cancers where p53 is not mutated, its function is suppressed by the negative regulator Murine Double Minute 2 (MDM2). The interaction between MDM2 and p53 leads to p53 degradation. The isoindolinone scaffold has been identified as a versatile platform for developing inhibitors of this protein-protein interaction. nih.govresearchgate.net By blocking the p53-binding pocket of MDM2, these compounds can prevent p53 degradation, leading to the accumulation of p53 and the activation of its downstream pathways, including cell cycle arrest and apoptosis. acs.org For instance, the isoindolinone derivative NU8231 was found to inhibit the MDM2-p53 interaction with an IC50 of 5.3 µM and to induce p53-dependent gene transcription. nih.gov Subsequent optimization led to the development of compound 74a, a more potent inhibitor with an IC50 value of 0.17 µM, which effectively activates p53, MDM2, and p21 transcription in cancer cells. nih.gov

| Compound | Target/Mechanism | Activity (IC50) | Cell Line |

|---|---|---|---|

| NU8231 | MDM2-p53 Interaction Inhibition | 5.3 µM | SJSA (human sarcoma) |

| (+)-R-enantiomer (74a) | MDM2-p53 Interaction Inhibition | 0.17 µM | - |

| SLMP53-1 | wt-p53 and mut-p53 Reactivation | - | HCT116 p53+/+, MDA-MB-231 |

RAS Family Protein Inhibition

The RAS family of small GTPases (KRAS, NRAS, and HRAS) are crucial signaling proteins, and their mutations are among the most common oncogenic drivers in human cancers. googleapis.com Developing inhibitors for these proteins has been a significant goal in oncology. Recent developments have identified isoindolinone derivatives as potential inhibitors of RAS-family proteins. A patent application describes novel isoindolinone-substituted indoles designed to inhibit RAS proteins. googleapis.comepo.org These compounds are reported to bind to both the active (GTP-bound) and inactive (GDP-bound) forms of mutant KRAS, specifically targeting the Switch I/II pocket. googleapis.com By blocking this critical region, the inhibitors prevent the interaction of KRAS with its effector proteins, thereby reducing downstream signaling that promotes abnormal cell proliferation. googleapis.com

General Tumor Cell Proliferation Suppression

Isoindolinone derivatives have demonstrated notable potential in curbing the proliferation of tumor cells. nih.govacs.org Studies have shown that these compounds can induce cytotoxic effects in various cancer cell lines. nih.govacs.org For instance, certain 3-methyleneisoindolinone derivatives have been found to inhibit the growth of tongue squamous carcinoma cells. nih.govacs.org The anticancer activity of some derivatives is dose-dependent, with one compound, 2a, showing inhibitory effects against A549 lung tumor cells at high concentrations, with a 50% growth inhibitory concentration (IC50) value of 650,250 µg/ml. nih.gov

The mechanisms underlying this anti-proliferative activity are multifaceted. Some isoindolinone derivatives have been reported to act as inhibitors of MDM2-p53 interactions, regulators of cyclins and CDKs, inhibitors of PARP-1, and modulators of PI3K-Akt-dependent G1 arrest. nih.govacs.org Furthermore, these compounds can induce intracellular oxidative stress and disrupt the mitochondrial membrane potential in cancer cells. nih.govacs.org Flow cytometric analysis has revealed that certain derivatives can cause cell cycle arrest, leading to a halt in cancer cell growth. nih.govacs.org For example, compound 3n increased the cell populations in the S-phase and Sub-G1 phase, indicating an arrest of the cell cycle. nih.gov

In the context of head and neck squamous cell carcinoma (HNSCC), isoindolinone derivatives have shown promise. nih.govacs.org HNSCC is a significant global health concern, and the discovery of novel therapeutic agents is crucial. nih.govacs.org The anticancer potential of isoindolinone derivatives against HNSCC is an active area of research. nih.govacs.org

Additionally, some isoquinoline (B145761) derivatives, which share a structural resemblance to isoindolinones, have been investigated for their ability to inhibit inhibitor of apoptosis proteins (IAPs) in ovarian cancer. dovepress.com Compounds B01002 and C26001 displayed antiproliferative and proapoptotic activity on SKOV3 ovarian cancer cells. dovepress.com These compounds were also found to inhibit tumor growth in a xenograft mouse model with good safety profiles. dovepress.com

It is important to note that while many derivatives show promise, not all exhibit significant toxic effects on cancer cells. nih.govacs.org The structure of the derivative plays a crucial role in its bioactivity.

Table 1: Anticancer Activity of Isoindolinone Derivatives

| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 3-methyleneisoindolinones | Tongue Squamous Carcinoma (CAL27) | Inhibition of cell growth | nih.govacs.org |

| Compound 2a | A549 Lung Tumor | Dose-dependent inhibitory effects (IC50 = 650,250 µg/ml) | nih.gov |

| Compound 3n | Head and Neck Squamous Cell Carcinoma | Cell cycle arrest in S-phase and Sub-G1 phase | nih.gov |

| B01002 | SKOV3 Ovarian Cancer | Antiproliferative and proapoptotic activity (IC50 = 7.65 µg/mL) | dovepress.com |

| C26001 | SKOV3 Ovarian Cancer | Antiproliferative and proapoptotic activity (IC50 = 11.68 µg/mL) | dovepress.com |

Antimicrobial Investigations

Beyond their anticancer properties, isoindolinone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of pathogens.

Antiviral Efficacy

The therapeutic potential of isoindolinone derivatives extends to the realm of antiviral research. jmchemsci.comresearchgate.net These compounds have been investigated for their activity against a variety of human viruses. jmchemsci.comresearchgate.net

The isoindole framework possesses advantageous physicochemical and biological properties that make it a suitable scaffold for the development of antiviral agents. jmchemsci.comresearchgate.net Modifications such as linkage, fusion, substitution, or hybridization of the isoindole ring with other chemical moieties have led to the discovery of effective antivirals. jmchemsci.comresearchgate.net

For example, certain isoindolinone derivatives have been identified as inhibitors of viral integrase, a key enzyme for viral replication. researchgate.net Dihalo-substituted analogues have shown higher potency than monohalo-substituted compounds in some cases. researchgate.net Fused tricyclic derivatives of indoline (B122111) and imidazolidinone, which contain an isoindolinone-like core, have demonstrated inhibitory activity against Zika virus (ZIKV) and dengue virus (DENV). nih.gov Some of these compounds act as broad-spectrum inhibitors, while others are selective for either ZIKV or DENV. nih.gov

The mechanism of antiviral action can be versatile. jmchemsci.comresearchgate.net In the case of some ZIKV inhibitors, the compounds have been shown to act on the post-infection stage of the viral life cycle, specifically targeting RNA synthesis by inhibiting the viral RNA-dependent RNA polymerase (RdRp). nih.gov

Table 3: Antiviral Activity of Isoindolinone Derivatives

| Derivative Class | Virus | Mechanism of Action | Reference |

|---|---|---|---|

| Dihalo-substituted isoindolinones | HIV | Integrase inhibition | researchgate.net |

| Fused tricyclic derivatives of indoline and imidazolidinone | Zika Virus (ZIKV), Dengue Virus (DENV) | Inhibition of RNA-dependent RNA polymerase (RdRp) | nih.gov |

| Indole (B1671886) derivatives | SARS-CoV-2 | Inhibition of viral replication | nih.gov |

Antifungal Properties

Recent studies have demonstrated the antifungal potential of isoindolinone derivatives. A series of synthesized isoindolinone derivatives were evaluated against various fungal strains, including Candida albicans and Yarrowia lipolytica. nih.gov One derivative, which included a cyclohexanol (B46403) group, showed a broad spectrum of potent antimicrobial activity against both fungal and bacterial strains. nih.gov The isoindolinone scaffold itself is found in some bioactive fungal metabolites, suggesting its importance in biological interactions. nih.gov

Antileishmanial and Antitoxoplasma Activities

Direct research on the antileishmanial and antitoxoplasma activities of isoindolinone derivatives is limited. However, studies on other nitrogen-containing heterocyclic compounds provide some context.

Antileishmanial Activity: No specific studies on the antileishmanial activity of isoindolinone derivatives were found. Research in this area has often focused on other scaffolds, such as quinoline (B57606) alkaloids. [No specific citation available]

Antitoxoplasma Activity: While there is no direct evidence for the antitoxoplasma activity of simple isoindolinone derivatives, more complex molecules incorporating related heterocyclic systems have been investigated. For instance, novel thiazolidinone derivatives have been synthesized and evaluated for their in vitro activity against Toxoplasma gondii. nih.gov Similarly, indole-triazole derivatives have shown a considerable lethal effect on T. gondii tachyzoites, suggesting that indole-based compounds could be a promising area for antiparasitic drug development. nih.gov

There is no information available in the scientific literature regarding the inhibition of the tryparedoxin peroxidase enzyme by isoindolinone derivatives. Research on inhibitors of this enzyme has focused on other classes of compounds, such as those containing a chloroacetamido group. elifesciences.orgnih.govnih.gov

Anti-inflammatory and Immunomodulatory Research

The isoindole scaffold, the core structure of isoindolinones, is known to be present in compounds with anti-inflammatory properties. researchgate.net However, specific and detailed research focusing on the anti-inflammatory and immunomodulatory activities of 6-hydroxy-7-methylisoindolin-1-one or other simple isoindolinone derivatives is not extensively documented in the current body of scientific literature. Broader classes of alkaloids, such as certain isoquinolines and indoles, have been shown to possess immunomodulatory effects, often by downregulating pro-inflammatory cytokines like TNF-α. mdpi.com

Phosphoinositide 3-Kinase Gamma (PI3Kγ) Inhibition

Isoindolin-1-one (B1195906) derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in inflammatory and immune responses. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, growth, and survival. Overexpression and dysregulation of PI3K are associated with various diseases, including cancer.

Studies have shown that certain isoindolin-1-one derivatives can effectively block the PI3Kγ isoform. nih.gov This selective inhibition is crucial as different PI3K isoforms have distinct roles in cellular signaling. For instance, the γ and δ isoforms are primarily found in leukocytes and macrophages, with PI3Kγ being activated by G-protein-coupled receptors (GPCRs) and PI3Kδ by cytokines. The ability of isoindolin-1-one derivatives to selectively target PI3Kγ suggests their potential in treating inflammatory conditions by blocking neutrophil recruitment, a critical early step in the inflammatory process. nih.gov Further research, including molecular modeling studies, has aimed to design isoindolin-1-one derivatives with higher binding affinity and selectivity for PI3Kγ, potentially leading to the development of more effective anti-inflammatory agents.

Modulation of Pro-inflammatory Cytokine Gene Expression

Pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), are key mediators of inflammatory responses and are primarily produced by activated macrophages. nih.gov The modulation of these cytokines is a critical strategy in the management of inflammatory diseases.

Derivatives of isoindoline-1,3-dione, a related class of compounds, have been shown to modulate the production of these pro-inflammatory cytokines. Studies have demonstrated that these compounds can suppress the production of TNF-α from monocytes and macrophages. uad.ac.id Furthermore, some derivatives have been observed to reverse the lipopolysaccharide (LPS)-induced increase in TNF-α and IL-12 in mice. uad.ac.id The balance between pro-inflammatory and anti-inflammatory cytokines is crucial for maintaining tissue homeostasis, and its dysregulation is implicated in the pathogenesis of inflammatory bowel diseases. nih.gov The ability of isoindoline (B1297411) derivatives to modulate cytokine expression highlights their potential as anti-inflammatory agents.

Other Pharmacological Activities

Beyond their anti-inflammatory properties, isoindolinone derivatives have demonstrated a range of other pharmacological activities, including effects on mitochondrial function, antioxidant capacity, and the inhibition of enzymes involved in metabolic disorders.

Stimulation of Mitochondrial Respiration (Uncoupling Bioactivity)

Mitochondrial uncoupling is a process that dissociates substrate oxidation in the electron transport chain from the synthesis of ATP. nih.gov This can lead to an increase in mitochondrial respiration and energy expenditure. While direct studies on this compound are not available, the concept of mitochondrial uncoupling by small molecules is an active area of research for conditions like obesity. nih.gov Synthetic mitochondrial uncouplers can increase respiration, and this bioactivity is being explored for its therapeutic potential. nih.gov

Antioxidant Properties

Several studies have investigated the antioxidant potential of isoindolinone derivatives. These compounds have shown the ability to scavenge free radicals in a dose-dependent manner. nih.gov The antioxidant capacity is often attributed to the presence of phenolic hydroxyl and methoxy (B1213986) groups on the aromatic ring, which can donate a hydrogen atom to neutralize free radicals. nih.gov

The antioxidant activities of these derivatives have been evaluated using various assays, such as the 2, 2′-diphenyl-1-picrylhydrazyl (DPPH) and ferric ion reducing antioxidant power (FRAP) assays. nih.gov Some isoindolinone derivatives have exhibited significant antioxidant properties, suggesting their potential use in mitigating oxidative stress-related conditions. nih.gov

Antidiabetic Potential (α-Glycosidase and α-Amylase Dual Inhibition)

A key therapeutic strategy for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. uad.ac.idnih.gov Inhibition of these enzymes slows down the breakdown and absorption of carbohydrates, thereby reducing the sudden spike in blood glucose levels after a meal. uad.ac.idnih.gov

Various heterocyclic compounds, including derivatives of indole, have been investigated for their antidiabetic potential. nih.gov Studies have shown that certain natural and synthetic compounds can act as dual inhibitors of both α-glucosidase and α-amylase. nih.gov For instance, some natural prenylchalconaringenins have demonstrated potent inhibitory activity against α-glucosidase and moderate inhibition of α-amylase. nih.gov While specific data on this compound is not available, the broader class of indole-related compounds has shown promise in this area.

Urease Inhibitory Activity

Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.gov Inhibition of urease is a therapeutic target for treating infections caused by these bacteria. nih.gov

Numerous studies have reported the potent urease inhibitory activity of isoindolin-1-one derivatives. These compounds have been shown to be effective inhibitors of jack bean urease, with some derivatives exhibiting significantly higher potency than the standard inhibitor, thiourea. nih.gov The mechanism of inhibition often involves the interaction of the isoindolinone scaffold with the nickel ions in the active site of the enzyme. The structure-activity relationship studies have revealed that the nature and position of substituents on the isoindolinone ring play a crucial role in their inhibitory activity.

Neuroprotective Effects

The neuroprotective potential of isoindolinone derivatives is an area of growing interest, largely informed by the activities of structurally related isoquinoline alkaloids. Studies on these related compounds suggest several mechanisms through which isoindolinone derivatives might protect nerve cells. mdpi.com

One of the primary proposed mechanisms is the mitigation of oxidative stress. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a key factor in the pathology of neurodegenerative diseases. nih.gov Certain isoquinoline alkaloids have been shown to enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), which neutralize harmful free radicals. mdpi.com This action helps to protect neurons from oxidative damage. mdpi.com

Another significant neuroprotective strategy is the modulation of inflammatory pathways. mdpi.com Chronic neuroinflammation contributes to neuronal damage in various conditions. nih.gov Some related alkaloids exert anti-inflammatory effects by inhibiting key signaling pathways, such as the NF-κB pathway, and reducing the production of pro-inflammatory cytokines like TNF-α. mdpi.com

Furthermore, the regulation of autophagy, the cellular process of degrading and recycling damaged components, is another potential neuroprotective mechanism. mdpi.com Dysfunctional autophagy is implicated in neurodegenerative disorders. Certain compounds can influence autophagy pathways, such as the PI3K/AKT/mTOR pathway, to restore cellular homeostasis and prevent the accumulation of toxic proteins in neurons. mdpi.com

While direct studies on this compound are limited, the established neuroprotective activities of the broader isoindolinone and isoquinoline family provide a strong rationale for investigating its potential in this area.

Research as Acaricides and Pesticides

The utility of the isoindolinone scaffold extends beyond medicine into the realm of agriculture, with recent research highlighting its potential in developing new pesticides and acaricides. acs.org This is particularly significant given the increasing resistance of agricultural pests to existing chemical treatments. acs.org

A notable development in this area is the creation of FM-1088, a novel isoindolinone-based phenyl trifluoroethyl thioether derivative. acs.orgacs.org This compound has demonstrated significant acaricidal efficacy. In laboratory settings, FM-1088 exhibited a median lethal concentration (LC50) of 0.722 mg/L against the carmine (B74029) spider mite (Tetranychus cinnabarinus), a value lower than that of the commercial acaricide cyetpyrafen. acs.org Field trials have also shown promising results, with FM-1088 achieving a 96.4% control efficacy against the citrus red mite (Panonychus citri) 30 days after application. acs.org

The research into isoindolinone derivatives as pesticides is not limited to acaricides. Certain N-phenyl isoindolinone derivatives have been found to be highly effective against other types of pests. For instance, some of these derivatives caused 100% mortality in the larvae of the tobacco cutworm (Spodoptera litura) at a concentration of 20 mg/L. acs.org

The development of pesticides from natural product scaffolds like isoindolinone is advantageous as they may offer novel mechanisms of action, lower toxicity, and greater environmental compatibility. acs.org The success of compounds like FM-1088 underscores the potential of the isoindolinone framework in creating innovative solutions for crop protection and managing pest resistance. acs.orgacs.org

Table of Acaricidal and Pesticidal Activity of Isoindolinone Derivatives

| Compound/Derivative Class | Target Pest | Efficacy |

| FM-1088 | Tetranychus cinnabarinus (Carmine spider mite) | LC50: 0.722 mg/L |

| FM-1088 | Panonychus citri (Citrus red mite) | 96.4% field control efficacy |

| N-phenyl isoindolinone derivatives | Spodoptera litura (Tobacco cutworm) | 100% mortality at 20 mg/L |

Structure Activity Relationship Sar and Ligand Design Principles

Relationship between Isoindolinone Core Modifications and Biological Activity

The isoindolinone core, a bicyclic system composed of a fused benzene and a γ-lactam ring, serves as a versatile scaffold for interacting with various biological targets. Modifications to this core can significantly impact the compound's biological activity. The lactam moiety, for instance, is a key feature, with the carbonyl group often participating in crucial hydrogen bonding interactions with target proteins. The aromatic ring provides a platform for various substitutions that can modulate properties such as potency, selectivity, and pharmacokinetics.

The biological activity of isoindolinone derivatives is diverse and target-dependent. For example, certain isoindolinone-based compounds have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. In this context, the isoindolinone core often mimics the nicotinamide moiety of the NAD+ substrate, occupying the nicotinamide-binding pocket of the enzyme.

Influence of Substituent Effects on Potency and Selectivity

The potency and selectivity of 6-hydroxy-7-methylisoindolin-1-one are profoundly influenced by its substituents. The 6-hydroxy group, a phenolic moiety, is a potential hydrogen bond donor and acceptor, which can form key interactions with amino acid residues in the active site of a target protein. This can significantly enhance binding affinity and, consequently, potency.

The 7-methyl group, on the other hand, can influence activity through several mechanisms. Its steric bulk can dictate the orientation of the molecule within the binding pocket, potentially leading to enhanced selectivity for a specific target over others. Electronically, the methyl group is weakly electron-donating, which can subtly modulate the reactivity and binding properties of the aromatic ring. In the context of PARP inhibitors, for instance, the position and nature of substituents on the isoindolinone ring are critical for achieving high potency and selectivity against different PARP isoforms.

The interplay between the 6-hydroxy and 7-methyl groups is also crucial. The methyl group, being adjacent to the hydroxyl group, can influence the acidity and hydrogen bonding capacity of the phenol through steric hindrance and electronic effects. This can fine-tune the interactions with the target protein, leading to improved selectivity.

| Substituent Modification | Observed Effect on Biological Activity | Potential Rationale |

| Addition of a 6-hydroxy group | Increased potency | Formation of critical hydrogen bonds with the target protein. |

| Addition of a 7-methyl group | Enhanced selectivity | Steric hindrance favoring a specific binding orientation; subtle electronic effects. |

| Removal of the 6-hydroxy group | Decreased potency | Loss of a key hydrogen bonding interaction. |

| Replacement of 7-methyl with a larger alkyl group | Altered selectivity and potency | Increased steric bulk impacting binding orientation and affinity. |

Correlation of Structural Features with Metabolic Stability

The presence of the 7-methyl group can influence metabolic stability in a couple of ways. It can sterically hinder the metabolic enzymes from accessing the adjacent 6-hydroxy group, thereby slowing down the rate of conjugation. However, the methyl group itself can be a site of Phase I oxidative metabolism, leading to the formation of hydroxymethyl or carboxylic acid metabolites.

Strategies to improve the metabolic stability of phenolic isoindolinones often involve the use of bioisosteric replacements for the phenol group. nih.gov Bioisosteres are functional groups that possess similar physicochemical properties to the original group but exhibit improved metabolic stability.

| Structural Feature | Potential Metabolic Pathway | Effect on Stability |

| 6-hydroxy group | Glucuronidation, Sulfation | Decreased stability (rapid clearance) |

| 7-methyl group | Oxidation (hydroxylation) | Potential for metabolic transformation |

| Aromatic ring | Oxidation (hydroxylation) | Potential for metabolic transformation |

Molecular Basis of Ligand-Target Recognition and Binding Modes

The interaction of this compound with its biological target is governed by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Molecular modeling and structural biology techniques are instrumental in elucidating the precise binding modes of isoindolinone derivatives.

For isoindolinone-based PARP inhibitors, the lactam carbonyl typically forms a crucial hydrogen bond with the backbone NH of a glycine residue in the active site. The aromatic ring of the isoindolinone scaffold engages in π-π stacking interactions with tyrosine or phenylalanine residues. The 6-hydroxy group of our compound of interest would be ideally positioned to form an additional hydrogen bond with a nearby amino acid residue, such as a serine or a glutamic acid, thereby anchoring the molecule more firmly in the active site.

Rational Design and Optimization Strategies for Isoindolinone Derivatives

Rational drug design aims to optimize the pharmacological properties of a lead compound, such as this compound, through systematic and structure-guided modifications. A key strategy involves leveraging the understanding of SAR and ligand-target interactions.

One common optimization strategy is bioisosteric replacement. To address the potential metabolic liability of the 6-hydroxy group, one could replace it with a bioisostere that retains the hydrogen bonding capability but is less susceptible to conjugation. Examples of phenol bioisosteres include various five- and six-membered heterocycles. nih.gov

Another strategy is structure-based drug design, which utilizes the three-dimensional structure of the target protein to guide the design of more potent and selective inhibitors. By identifying specific pockets and residues in the active site, medicinal chemists can design modifications to the isoindolinone scaffold that enhance binding affinity and selectivity. For instance, extending a substituent from the 7-methyl position to reach a nearby hydrophobic pocket could lead to a significant increase in potency.

Fragment-based drug design is another powerful approach where small molecular fragments that bind to the target are identified and then linked together or grown to create a more potent lead compound. The isoindolinone core itself can be considered a fragment that can be elaborated upon to optimize interactions with the target.

Finally, computational methods such as molecular docking and molecular dynamics simulations are invaluable tools in the rational design process. These methods can predict the binding modes and affinities of novel isoindolinone derivatives, allowing for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Computational and Theoretical Investigations

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools for understanding the three-dimensional structure and dynamic behavior of molecules. These techniques allow researchers to predict how a compound like 6-hydroxy-7-methylisoindolin-1-one might interact with biological targets, a crucial step in drug discovery and development.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the interaction between a small molecule (ligand) and a protein's binding site. While specific molecular docking studies focused solely on this compound are not extensively detailed in the public domain, the general methodology involves preparing the 3D structure of the ligand and the target receptor. The ligand is then placed into the binding site of the receptor, and its conformation and orientation are systematically explored. A scoring function is used to estimate the binding affinity for each pose, with the top-ranked poses providing insights into potential binding modes.

Homology Modeling

When the experimental 3D structure of a target protein is unavailable, homology modeling can be employed to build a theoretical model. This technique relies on the principle that proteins with similar sequences adopt similar three-dimensional structures. The process involves identifying a protein with a known structure (the template) that has a high sequence similarity to the target protein. The amino acid sequence of the target is then aligned with the template sequence, and a 3D model of the target is constructed based on the template's backbone structure. The quality and accuracy of the resulting model are highly dependent on the degree of sequence identity between the target and the template.

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structural information of a biological target. By understanding the geometry and properties of the active site, novel ligands can be designed or existing ones can be optimized to achieve higher affinity and selectivity. SBDD encompasses techniques like molecular docking and molecular dynamics simulations. The iterative process of SBDD involves designing a compound, predicting its binding mode and affinity through computational methods, synthesizing the compound, and then experimentally testing its activity. The results of the experimental tests are then used to refine the next cycle of design.

Quantum Chemical and Electronic Property Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure and properties of molecules, which govern their reactivity and interactions.

Density Functional Theory (DFT) Studies

Reactivity and Nature of Bonding Analysis

Understanding the reactivity and the nature of the chemical bonds within this compound is crucial for predicting its chemical behavior. Computational analyses can map out the electron density to identify the types of bonds (covalent, ionic, etc.) and their strengths. Reactivity descriptors, derived from theoretical calculations, could pinpoint the most likely sites for electrophilic or nucleophilic attack, offering guidance for synthetic applications.

Frontier Molecular Orbital (FMO) Energies (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. ossila.com The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netwikipedia.org For this compound, calculating the energies of these orbitals would provide insight into its electron-donating and accepting capabilities.

Chemical Hardness and Stability Predictions

Global reactivity descriptors, such as chemical hardness and softness, are derived from the HOMO-LUMO energies. researchgate.net Chemical hardness (η) is a measure of a molecule's resistance to change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating higher stability and lower reactivity. researchgate.net Conversely, a "soft" molecule has a small HOMO-LUMO gap and is more reactive. Quantifying the chemical hardness of this compound would provide a predictive measure of its stability.

Optical Band Gap Determination

The HOMO-LUMO gap is also directly related to the optical properties of a molecule, specifically its ability to absorb light. The energy of the gap corresponds to the lowest energy electronic excitation possible. ossila.com This value can be used to estimate the optical band gap, which determines the wavelength of light a molecule can absorb. For this compound, this information would be valuable for assessing its potential use in materials science, for example, in organic electronic devices.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, an MEP analysis would clearly illustrate the electrostatic landscape, identifying the reactive sites associated with the carbonyl group, the hydroxyl group, and the aromatic ring.

Quantum Mechanics Ligand-Based Design

In the context of drug discovery, quantum mechanics (QM) can be a powerful tool for ligand-based design. If this compound were being investigated as a potential drug candidate, QM methods could be used to model its interaction with a biological target. By calculating the molecule's electronic properties and conformational possibilities, researchers can better understand and predict how it might bind to a protein's active site, guiding the design of more potent and selective derivatives.

Structure-Property/Activity Relationship Modeling

Structure-property and structure-activity relationship modeling are pivotal in modern drug discovery and materials science for predicting the characteristics of novel compounds.

QSPR studies establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. For a compound like this compound, a QSPR model could predict properties such as solubility, melting point, and partitioning behavior based on a dataset of related compounds. For instance, a multiple linear regression model can be developed to estimate the material-air partition coefficient (Kma), a key parameter for assessing the release of chemicals from solid materials. researchgate.net Such a model typically uses descriptors like the octanol-air partition coefficient (Koa) and the enthalpy of vaporization (ΔHv), along with temperature and material type, to achieve high predictive accuracy. researchgate.net A generic QSPR can also be formulated to predict Kma from chemical properties and temperature alone, which is useful when the specific material type is not defined. researchgate.net

QSAR models are instrumental in forecasting the biological activity of a compound, thereby guiding the synthesis of more potent analogues. iucr.org For a novel compound such as this compound, a QSAR study would be invaluable in predicting its potential therapeutic applications.

QSAR analyses have been effectively used to explore the anti-tuberculosis activity of various heterocyclic compounds. acs.org These studies often employ multi-linear regression (MLR) analysis to develop a model based on calculated molecular descriptors. acs.org For example, a QSAR model for xanthone (B1684191) derivatives identified key electronic properties of specific carbon atoms as being crucial for their antimycobacterial activity. acs.org Similarly, for thiazolidine-4-one derivatives, descriptors related to polarizability, electronegativity, and surface area have been shown to positively correlate with antitubercular activity. tandfonline.com

The general approach involves:

Data Set Compilation : A series of structurally related compounds with known biological activities is selected.

Descriptor Calculation : A wide array of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each compound.

Model Development : Statistical methods like MLR are used to build a model that correlates the descriptors with the biological activity.

Model Validation : The model's predictive power is rigorously tested using internal and external validation techniques. tandfonline.com

For this compound, a hypothetical QSAR study could explore its potential as an antimycobacterial agent, drawing parallels from studies on other nitrogen-containing heterocycles. researchgate.net

Crystallographic and Intermolecular Interaction Studies

The solid-state structure and intermolecular interactions are fundamental to a compound's physical properties and its ability to interact with biological targets.

Cocrystallization is a powerful technique to enhance the physicochemical properties of a compound. While no cocrystal structures of this compound are reported, studies on related isoindolinone and isoquinoline (B145761) derivatives provide insights into their crystallographic behavior. acs.org

For instance, the analysis of cocrystals of 6-propyl-2-thiouracil with various polyphenolic coformers has demonstrated how different hydroxyl group positions on the coformer influence the resulting supramolecular architecture. nih.gov These studies reveal robust hydrogen bonding patterns that dictate the crystal packing. nih.gov Similarly, cocrystals of 2,7-dihydroxynaphthalene (B41206) with pharmaceutical compounds like isoniazid (B1672263) and piracetam (B1677957) show that O—H⋯O=C hydrogen bonds are key to their formation. acs.org

The crystallographic data for related heterocyclic compounds often reveal common space groups and packing motifs.

Table 1: Representative Crystallographic Data for Related Heterocyclic Compounds

| Compound/Cocrystal | Crystal System | Space Group | Key Interactions | Reference |

|---|---|---|---|---|

| PTU–ORC Cocrystal | Triclinic | P-1 | Hydrogen bonds, effective separation of PTU chains | nih.gov |

| 2,7-dihydroxynaphthalene-piracetam | Orthorhombic | Pca21 | O—H⋯O=C hydrogen bonds | acs.org |

This table presents data for related compounds to illustrate typical crystallographic features, as no specific data for this compound is available.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method maps the electron density distribution around a molecule to identify close contacts and their nature.

Studies on isoindoline-1,3-dione derivatives have utilized Hirshfeld analysis to delineate the contributions of various intermolecular contacts. For these compounds, H···H, O···H, S···H, and C···H contacts are typically dominant. The presence of specific functional groups, such as methoxy (B1213986) groups, can significantly influence the extent of these interactions.

The analysis involves generating a 3D Hirshfeld surface and 2D fingerprint plots. The surface is colored to indicate the nature and strength of the interactions, while the fingerprint plots provide a quantitative summary of the different contact types.

Table 2: Percentage Contribution of Intermolecular Contacts in Isoindoline (B1297411) Derivatives

| Contact Type | Compound 4a (%) | Compound 4b (%) | Compound 4c (%) |

|---|---|---|---|

| H···H | 24.4 | 28.7 | 36.5 |

| O···H | 12.1 | 9.5 | 8.7 |

| C···H | 5.4 | 6.1 | 10.6 |

Data adapted from a study on 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives to illustrate typical interaction patterns. The specific contributions for this compound would depend on its unique crystal packing.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-propyl-2-thiouracil |

| 2,7-dihydroxynaphthalene |

| Isoniazid |

| Piracetam |

Advanced Analytical Methodologies in Isoindolinone Research

Spectroscopic Techniques for Structural Elucidation

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule. For 6-hydroxy-7-methylisoindolin-1-one, the IR spectrum would be expected to show characteristic absorption bands. The hydroxyl (-OH) group would typically exhibit a broad absorption in the region of 3400-3200 cm⁻¹. The lactam carbonyl (C=O) group would produce a strong, sharp peak, likely in the range of 1700-1660 cm⁻¹, a region characteristic of five-membered lactams. Additionally, C-H stretching vibrations from the methyl group and the aromatic ring would appear around 3000-2850 cm⁻¹, while C=C stretching vibrations from the aromatic ring would be observed in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structural elucidation in organic chemistry, providing detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. One would expect to see distinct signals for the methyl protons, the methylene (B1212753) protons of the isoindolinone ring, the aromatic protons, and the hydroxyl proton. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would be key to confirming the substitution pattern on the aromatic ring.

¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The carbonyl carbon of the lactam would be expected to appear significantly downfield (typically >160 ppm). The aromatic carbons, the carbon bearing the hydroxyl group, the carbon bearing the methyl group, the methyl carbon itself, and the methylene carbon would all have characteristic chemical shifts.

Mass Spectrometry (MS): This technique provides information about the molecular weight and elemental composition of a compound. For this compound (C₉H₉NO₂), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion. The mass spectrum would also display a fragmentation pattern, which can offer further structural clues.

| Spectroscopic Technique | Expected Observations for this compound |

| Infrared (IR) | Broad -OH stretch (~3300 cm⁻¹), strong C=O stretch (~1680 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹) |

| ¹H NMR | Signals for methyl, methylene, aromatic, and hydroxyl protons with specific chemical shifts and coupling patterns. |

| ¹³C NMR | Distinct signals for carbonyl, aromatic, and aliphatic carbons. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the exact mass of C₉H₉NO₂ and a characteristic fragmentation pattern. |

Chromatographic Methods for Purification and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The purification of a synthesized compound like this compound from reaction byproducts and starting materials is a critical step, as is the analysis of its purity.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. nih.govrsc.org For the purification of an isoindolinone derivative, a sample of the crude reaction mixture would be spotted on a TLC plate (typically silica (B1680970) gel) and developed with a suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. matrixscientific.com The separated spots are visualized, often using UV light, and the retention factor (Rf) for the desired product is calculated. nih.gov

Column Chromatography: This is a preparative technique used to purify compounds from a mixture on a larger scale. Based on the solvent system determined by TLC, the crude product containing this compound would be loaded onto a column packed with a stationary phase (e.g., silica gel). rsc.org The chosen solvent system is then passed through the column, and fractions are collected. Fractions containing the pure compound, as determined by TLC analysis, are then combined.

Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry/Mass Spectrometry (LC-ESI-HRMS/MS): This powerful analytical technique combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is widely used for the analysis of complex mixtures and the identification of trace components. In the context of this compound research, an LC-ESI-HRMS/MS system could be used to analyze the purity of the final product with very high sensitivity and to identify any potential impurities or metabolites in biological studies. The liquid chromatography component would separate the target compound from others in the sample, and the ESI-HRMS/MS would provide an accurate mass and fragmentation data for definitive identification.

| Chromatographic Method | Application in this compound Research | Typical Phases |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, purity assessment, solvent system optimization. nih.govmatrixscientific.com | Stationary: Silica gel. Mobile: Hexane/Ethyl Acetate mixtures. matrixscientific.com |

| Column Chromatography | Preparative purification of the synthesized compound. | Stationary: Silica gel. Mobile: Gradient or isocratic elution with solvents like hexane and ethyl acetate. rsc.org |

| LC-ESI-HRMS/MS | High-sensitivity purity analysis, identification of trace impurities or metabolites. | Stationary: C18 reversed-phase column. Mobile: Acetonitrile/water gradients with formic acid. |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 6-hydroxy-7-methylisoindolin-1-one in academic research?

- Methodological Answer : Synthesis typically involves cyclization of substituted phthalimides or reductive amination of nitro precursors. For characterization, use 1H/13C NMR to confirm the isoindolinone scaffold and hydroxyl/methyl substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (>95% purity) ensures purity . For novel derivatives, include X-ray crystallography (if crystalline) and IR spectroscopy to verify functional groups. Always compare spectral data with literature for known analogs.

Q. How can researchers screen the biological activity of this compound in vitro?

- Methodological Answer : Prioritize assays aligned with hypothesized mechanisms (e.g., enzyme inhibition, cytotoxicity). For cancer research, use MTT assays on cell lines (e.g., HeLa, MCF-7) to assess viability. Include positive controls (e.g., doxorubicin) and solvent controls. For enzyme targets (e.g., kinases), employ fluorescence-based activity assays with recombinant proteins. Dose-response curves (IC50 values) and statistical validation (triplicate repeats, ANOVA) are critical .

Advanced Research Questions

Q. How should researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Systematic Variation : Modify substituents at positions 6 (hydroxyl) and 7 (methyl) while keeping the isoindolinone core intact.

- Assay Selection : Use orthogonal assays (e.g., enzymatic inhibition, cellular uptake studies) to evaluate functional group contributions.

- Data Integration : Apply multivariate analysis (e.g., PCA) to correlate structural changes with activity trends. Include solubility and logP measurements to assess pharmacokinetic properties .

Q. How can conflicting data on the compound’s biological efficacy across studies be resolved?

- Methodological Answer :

- Replicate Conditions : Ensure identical assay protocols (e.g., cell passage number, incubation time).

- Purity Verification : Re-analyze batches via HPLC and elemental analysis to rule out impurities.

- Contextual Factors : Evaluate differences in cell culture media, serum concentrations, or oxygen levels (e.g., hypoxia vs. normoxia). Cross-validate findings using alternative methods (e.g., CRISPR knockdown vs. pharmacological inhibition) .

Q. What advanced techniques are suitable for studying the compound’s stability under physiological conditions?

- Methodological Answer : Conduct forced degradation studies :

- pH Variation : Incubate in buffers (pH 1–9) at 37°C; monitor degradation via LC-MS.

- Oxidative Stress : Expose to H2O2 or liver microsomes to simulate metabolic breakdown.

- Light/Heat Stability : Use accelerated stability chambers (ICH guidelines) and quantify degradation products. Report half-life (t1/2) and identify major metabolites .

Q. How can computational modeling enhance understanding of this compound’s mechanism of action?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger to predict binding poses with target proteins (e.g., kinases). Validate with molecular dynamics simulations (NAMD/GROMACS) to assess stability.

- QSAR Models : Develop quantitative models using descriptors like electronegativity, polar surface area, and H-bond donors. Cross-validate with leave-one-out (LOO) methods .

Q. What strategies are recommended for identifying metabolites of this compound in pharmacokinetic studies?

- Methodological Answer :

- In Vitro Systems : Incubate with liver microsomes or hepatocytes; extract metabolites using SPE columns.

- LC-HRMS/MS : Use fragmentation patterns (MS2) to elucidate structures. Compare with synthetic standards if available.

- Isotope Labeling : Synthesize deuterated analogs to track metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.